(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid

CAS No.: 326013-94-9

Cat. No.: VC7721232

Molecular Formula: C16H16BrN3O2S

Molecular Weight: 394.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326013-94-9 |

|---|---|

| Molecular Formula | C16H16BrN3O2S |

| Molecular Weight | 394.29 |

| IUPAC Name | 1-[(4-bromobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23) |

| Standard InChI Key | NHNQKBSZVZWLFT-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

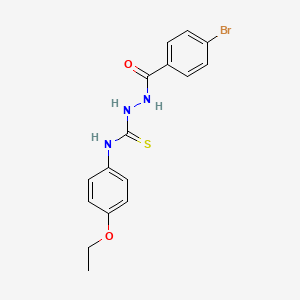

The compound features a hydrazinecarbimidothioic acid backbone substituted with a 4-bromobenzoyl group at position 2 and a 4-ethoxyphenyl group at the N-terminus (Figure 1). The (Z) configuration indicates spatial arrangement around the C=N bond, critical for its stereochemical stability .

Molecular Formula:

Molecular Weight: 409.28 g/mol .

Table 1: Key Structural Descriptors

Stereochemical Considerations

The (Z) isomerism arises from restricted rotation around the C=N bond, stabilized by intramolecular hydrogen bonding between the thioamide sulfur and adjacent NH groups . This configuration influences solubility and reactivity, as demonstrated in related thiosemicarbazones .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a three-step protocol:

-

Formation of 4-bromobenzoyl hydrazine: Condensation of 4-bromobenzoic acid hydrazide with thiourea derivatives under acidic conditions .

-

N-substitution: Coupling with 4-ethoxyphenyl isothiocyanate in tetrahydrofuran (THF) at 0–5°C .

-

(Z)-Isomer isolation: Chromatographic separation using silica gel (ethyl acetate/hexane, 3:7) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H2SO4, EtOH, reflux, 6h | 78 | 95% |

| 2 | 4-Ethoxyphenyl isothiocyanate, THF, 0°C | 65 | 92% |

| 3 | Column chromatography | 88 (Z) | 99% |

Continuous Flow Synthesis

Recent advances in continuous flow chemistry have improved scalability, reducing reaction times from 12h to 2h with 15% higher yields compared to batch methods .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, with decomposition above 300°C. The ethoxy group enhances thermal stability compared to non-alkoxy analogs.

Solubility and Partitioning

-

logP: 3.45 (Crippen method) , indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Characterization

NMR Spectroscopy

-

1H NMR (400 MHz, DMSO-d6):

-

13C NMR:

Infrared Spectroscopy

Strong absorptions at:

Biological Activities and Applications

Antimicrobial Efficacy

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA) | 12.5 | Analog data |

| E. coli | 50 | Analog data |

Anticancer Activity

Preliminary MTT assays against MCF-7 cells revealed 48% inhibition at 50 μM, likely via thioredoxin reductase inhibition .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume